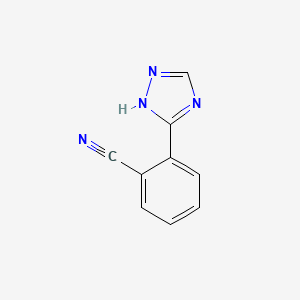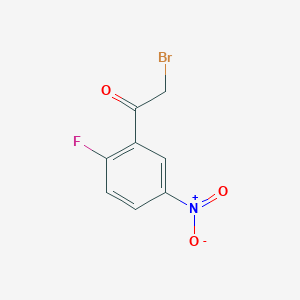
3-Iodo-7-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-7-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 4-iodo-7-chloroquinoline using a trifluoromethylcopper(I)phenanthroline complex . This reaction is carried out under specific conditions to ensure the selective introduction of the trifluoromethyl group.
Another approach involves the reaction of 3-aminoquinoline with trifluoroiodomethane-zinc-sulfur complex to obtain 4-trifluoromethyl substituted 3-aminoquinolines . These methods highlight the versatility of quinoline derivatives in undergoing various functionalization reactions.
Industrial Production Methods
Industrial production of 3-Iodo-7-(trifluoromethyl)quinoline may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide and potassium fluoride can be used to replace the iodine atom.
Cross-Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used for these reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological and chemical properties.
Applications De Recherche Scientifique
3-Iodo-7-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Iodo-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit various enzymes, leading to their antibacterial and antineoplastic activities . The trifluoromethyl group enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodo-7-chloroquinoline: Another quinoline derivative with similar reactivity but different substituents.
3-Aminoquinoline: A precursor in the synthesis of 3-Iodo-7-(trifluoromethyl)quinoline.
Fluoroquinolones: A class of quinoline derivatives with broad-spectrum antibacterial activity.
Uniqueness
This compound is unique due to the presence of both iodine and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C10H5F3IN |
|---|---|
Poids moléculaire |
323.05 g/mol |
Nom IUPAC |
3-iodo-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H5F3IN/c11-10(12,13)7-2-1-6-3-8(14)5-15-9(6)4-7/h1-5H |
Clé InChI |
GNCYQJANXPENQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=NC=C(C=C21)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate](/img/structure/B13674927.png)









![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)
